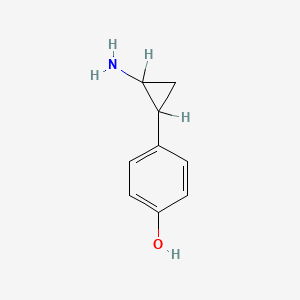

4-(2-Aminocyclopropyl)phenol

Description

4-(2-Aminocyclopropyl)phenol is a phenolic compound featuring a cyclopropylamine substituent at the para position of the benzene ring. The cyclopropyl group introduces significant steric strain due to its three-membered ring structure, which may influence both chemical reactivity and physical properties . This compound is of interest in pharmaceutical and materials science research, particularly as a precursor for derivatives with bioactivity or catalytic utility .

Properties

IUPAC Name |

4-(2-aminocyclopropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADIWKXZWHXEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Aminocyclopropyl)phenol with key analogs, focusing on substituent effects and applications:

Key Insights from Comparative Analysis

Electronic and Optical Properties

- 4-(4,5-Diphenylimidazolyl)phenol exhibits strong NLO behavior due to its extended π-conjugation and low HOMO-LUMO gap (4.5 eV), enabling charge transfer for optical applications .

- Chiral aminophenols (e.g., ) demonstrate configurational stability (R,R stereochemistry) critical for enantioselective catalysis, a trait shared by 4-(2-Aminocyclopropyl)phenol derivatives.

Thermal and Solubility Behavior

- The cyclopropyl group in 4-(2-Aminocyclopropyl)phenol reduces melting points (~150–200°C) compared to rigid analogs like 4-cyclobutylphenol (250°C) due to poorer crystal packing.

- Hydrochloride salts of benzamide derivatives exhibit enhanced water solubility (>50 mg/mL), critical for drug formulation.

Research Findings and Implications

- Pharmaceutical Potential: The aminocyclopropyl group’s strain and basicity enable selective binding to biological targets, as seen in LSD1 inhibitors.

- Catalytic Utility: Chiral analogs of 4-(2-Aminocyclopropyl)phenol serve as ligands in asymmetric catalysis, leveraging hydrogen-bonding networks for stereocontrol.

- Material Limitations: Unlike imidazole-containing phenols, 4-(2-Aminocyclopropyl)phenol’s lack of extended conjugation limits its use in optoelectronics but favors modular derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.